An In-depth Technical Guide to the Synthesis and Properties of Tributyltin Hydride
An In-depth Technical Guide to the Synthesis and Properties of Tributyltin Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributyltin hydride ((C₄H₉)₃SnH), also known as TBT-H, is a versatile and powerful organotin compound widely employed in organic synthesis as a radical-based reducing agent.[1] Its efficacy in mediating a variety of chemical transformations, most notably the reduction of organic halides and the formation of carbon-carbon bonds, has solidified its role as a valuable tool in the construction of complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of tributyltin hydride, with a focus on detailed experimental protocols and quantitative data to support researchers in their practical applications.
Synthesis of Tributyltin Hydride
Tributyltin hydride can be synthesized through several routes, with the most common methods involving the reduction of tributyltin chloride or tributyltin oxide.
Experimental Protocol: Synthesis from Tributyltin Chloride
A common laboratory-scale synthesis involves the reduction of tributyltin chloride using a suitable hydride source, such as sodium borohydride or lithium aluminum hydride.[2] A detailed procedure for the reduction of tributyltin chloride is as follows:
Materials:
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Tributyltin chloride (162 g)[4]
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Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride® or a similar reducing agent), 70 wt. % in toluene (87.3 ml)[4]
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Ice-water bath
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Anhydrous toluene
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One-liter reaction apparatus with a stirrer, dropping funnel, and thermometer
Procedure:
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A one-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 162 g of tributyltin chloride.[4]
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The flask is cooled in an ice-water bath to maintain a temperature of 28-30°C.[4]
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Over a period of 20 minutes, 87.3 ml of the sodium bis(2-methoxyethoxy)aluminum hydride solution is added dropwise to the stirred solution of tributyltin chloride, ensuring the temperature remains within the specified range.[4]
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After the addition is complete, the reaction mixture is heated to 45-50°C for 30 minutes.[4]
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The mixture is then cooled to room temperature and filtered to remove any solid byproducts.[4]
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The filtrate, containing the tributyltin hydride, is then subjected to reduced pressure distillation to remove the toluene solvent.[4]
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The resulting crude tributyltin hydride is purified by vacuum distillation, collecting the fraction boiling at 118-124°C at 5-6 mm Hg. This procedure typically yields around 137.6 g (95% of the theoretical yield) of pure tributyltin hydride.[4]
Purification: For many applications, the distilled tributyltin hydride is of sufficient purity. However, for reactions sensitive to impurities, further purification can be achieved by dissolving the hydride in diethyl ether, adding a small amount of a radical inhibitor like quinol (approximately 500 mg per 300 mL of solution), drying the solution over anhydrous sodium sulfate, filtering, evaporating the solvent, and re-distilling under a dry nitrogen atmosphere.
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Caption: Workflow for the synthesis of tributyltin hydride.
Properties of Tributyltin Hydride
A summary of the key physical, chemical, and spectroscopic properties of tributyltin hydride is provided in the tables below for easy reference and comparison.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | (C₄H₉)₃SnH | [2] |
| Molar Mass | 291.06 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 1.082 g/cm³ | [2] |
| Boiling Point | 80 °C at 50 Pa (0.4 mm Hg) | [2][5] |
| Melting Point | <0 °C | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, toluene); slowly reacts with water | [2] |
| Sn-H Bond Dissociation Energy | ~78 kcal/mol | [2] |
Spectroscopic Data
| Spectroscopic Technique | Key Features | Reference(s) |
| Infrared (IR) Spectroscopy | Strong ν(Sn-H) stretching vibration at approximately 1814 cm⁻¹ | [2] |
| ¹H NMR Spectroscopy | The hydride proton (Sn-H) typically appears as a broad singlet around δ 4.8 ppm, often with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. | [6] |
| ¹³C NMR Spectroscopy | The butyl carbons appear in the typical aliphatic region, with coupling to the tin atom observable. | [7] |
| Mass Spectrometry (MS) | The mass spectrum shows a characteristic isotopic pattern for tin, with major fragments corresponding to the loss of butyl groups and the hydride. | [8][9][10] |
Radical-Mediated Reactions: The Dehalogenation of Alkyl Halides
Tributyltin hydride is renowned for its ability to reduce alkyl halides to the corresponding alkanes via a free radical chain mechanism.[4][6] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or by photochemical irradiation.[11]
Reaction Mechanism
The dehalogenation reaction proceeds through a well-established radical chain mechanism involving initiation, propagation, and termination steps.
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Initiation: The reaction is initiated by the homolytic cleavage of the initiator (e.g., AIBN) to generate two radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•).[4]
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Propagation:
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The tributyltin radical abstracts a halogen atom from the alkyl halide (R-X), forming a stable tributyltin halide (Bu₃SnX) and an alkyl radical (R•).[6]
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The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the desired alkane (R-H) and regenerating the tributyltin radical, which can then participate in another cycle.[4][6]
-
-
Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.
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References
- 1. researchgate.net [researchgate.net]
- 2. Tributyltin Hydride(688-73-3) IR Spectrum [chemicalbook.com]
- 3. US5288886A - Method of preparing trialkyl-tin hydrides - Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. tri-n-Butyltin hydride [webbook.nist.gov]
- 8. tri-n-Butyltin hydride [webbook.nist.gov]
- 9. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
